Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-

説明

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry systematic name for this compound is propan-2-yl (2S)-2-hydroxypropanoate, which precisely describes both its structural composition and stereochemical configuration. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for ester naming, where the alkyl group from the alcohol component (propan-2-yl, derived from isopropanol) is listed first, followed by the carboxylate portion derived from the acid component. The designation (2S)- specifically indicates the absolute stereochemical configuration at the second carbon atom of the propanoic acid backbone, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature.

The stereochemical designation is particularly crucial for this compound, as it exists as one of two possible enantiomers, with the (2S)- configuration representing the naturally occurring L-form of lactic acid when esterified with isopropanol. This stereochemical specificity distinguishes it from both the racemic mixture and the (2R)- enantiomer, each possessing distinct physical properties and biological activities. The systematic nomenclature also encompasses alternative International Union of Pure and Applied Chemistry acceptable names, including 1-methylethyl (2S)-2-hydroxypropanoate, which emphasizes the isopropyl group derivation from 1-methylethyl alcohol.

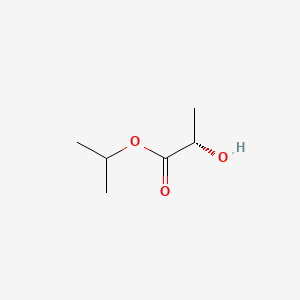

The structural representation follows standard organic chemistry conventions, with the molecular structure featuring a three-carbon propanoic acid backbone containing a hydroxyl group at the second carbon position, esterified through the carboxyl group to an isopropyl alcohol moiety. The stereochemical center at the second carbon atom adopts the S-configuration, determining the compound's three-dimensional spatial arrangement and subsequent chemical and biological properties.

Synonymous Terminology and Registry Identifiers

The compound possesses multiple synonymous names and registry identifiers across various chemical databases and nomenclature systems, reflecting its widespread recognition and utilization in chemical literature and commerce. The Chemical Abstracts Service registry number 63697-00-7 serves as the primary unique identifier for this specific (2S)- stereoisomer. This Chemical Abstracts Service number distinguishes it from the racemic mixture, which carries the Chemical Abstracts Service number 617-51-6, and other stereoisomeric forms.

The European Community number 264-417-1 provides regulatory identification within European chemical legislation and safety frameworks. Additional registry identifiers include the DSSTox Substance Identifier DTXSID90886638, which links the compound to the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database. The ChEBI (Chemical Entities of Biological Interest) identifier CHEBI:151025 provides biological and biochemical database connectivity.

Common synonymous terminology includes isopropyl S-(-)-lactate, emphasizing both the alcohol component and the S-stereochemical configuration with negative optical rotation. Alternative names encompass isopropyl (S)-(-)-lactate, (-)-isopropyl L-lactate, and isopropyl L-lactate, all referencing the relationship to natural L-lactic acid. The commercial designation PURASOLV IPL appears in industrial applications, while systematic chemical names include isopropyl (S)-2-hydroxypropanoate and (S)-isopropyl 2-hydroxypropanoate.

| Registry System | Identifier | Database/Authority |

|---|---|---|

| Chemical Abstracts Service | 63697-00-7 | Chemical Abstracts Service Registry |

| European Community Number | 264-417-1 | European Chemicals Agency |

| DSSTox Substance Identifier | DTXSID90886638 | United States Environmental Protection Agency |

| ChEBI Identifier | CHEBI:151025 | European Bioinformatics Institute |

| PubChem Compound Identifier | 94609 | National Center for Biotechnology Information |

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₂O₃ represents the elemental composition of propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, indicating six carbon atoms, twelve hydrogen atoms, and three oxygen atoms within the molecular structure. This formula reflects the ester linkage between the three-carbon lactic acid moiety (C₃H₆O₃) and the three-carbon isopropyl alcohol component (C₃H₈O), with the elimination of one water molecule during esterification.

The molecular weight calculations provide precise mass measurements essential for analytical chemistry and industrial applications. The average molecular weight measures 132.159 daltons, while the exact mass equals 132.078644 daltons, with the difference reflecting the binding energy contributions and isotopic abundance considerations. The monoisotopic mass, calculated using the most abundant isotopes of each element, also equals 132.078644 daltons.

Detailed molecular weight analysis reveals the contribution of each elemental component to the total mass. The six carbon atoms contribute approximately 72.066 daltons (54.5% of total mass), the twelve hydrogen atoms add 12.096 daltons (9.2% of total mass), and the three oxygen atoms provide 47.997 daltons (36.3% of total mass). These proportional contributions reflect the organic ester character of the compound and align with expected values for similar lactate ester derivatives.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | - |

| Average Molecular Weight | 132.159 | daltons |

| Exact Mass | 132.078644 | daltons |

| Monoisotopic Mass | 132.078644 | daltons |

| Carbon Content | 54.5 | % by mass |

| Hydrogen Content | 9.2 | % by mass |

| Oxygen Content | 36.3 | % by mass |

特性

IUPAC Name |

propan-2-yl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWATKANDHUUOB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886638 | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63697-00-7 | |

| Record name | 1-Methylethyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63697-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl S-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Homogeneous Acid Catalysis

Sulfuric acid remains a traditional catalyst for esterification due to its high protonating capacity. In a reactive distillation system, lactic acid and isopropanol react under reflux with sulfuric acid (3–5 wt%). Key variables include the molar ratio of isopropanol to lactic acid (1:1 to 3:1) and the number of theoretical trays (1.9–2.9) in the fractionation zone. At optimal conditions (molar ratio 3:1, 5 wt% H₂SO₄, 2.9 trays), lactic acid conversion reaches 68%. However, challenges include corrosion, catalyst recovery, and byproduct formation.

Heterogeneous Catalysis with Ion-Exchange Resins

Ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36, Indion-130) offer recyclability and reduced waste. Kinetic studies reveal that Amberlyst-15 achieves 83.6% conversion at 353 K with a 2:1 alcohol-to-acid molar ratio. The Langmuir-Hinshelwood model fits experimental data, confirming surface reaction control. Catalyst stability tests show <5% activity loss over five cycles, making this method industrially viable.

Table 1: Comparative Performance of Heterogeneous Catalysts

| Catalyst | Temperature (K) | Molar Ratio (IPA:LA) | Conversion (%) |

|---|---|---|---|

| Amberlyst-15 | 353 | 2:1 | 83.6 |

| Amberlyst-36 | 353 | 2:1 | 81.2 |

| Indion-130 | 353 | 2:1 | 79.8 |

Transesterification of Methyl Lactate with Isopropanol

Transesterification avoids lactic acid’s handling challenges by using methyl lactate as a precursor. In reactive distillation, methyl lactate reacts with isopropanol under acid catalysis (H₂SO₄). A 2³ factorial experiment identifies critical factors:

-

Molar ratio (IPA:ML): 2:1 to 4:1

-

Theoretical stages (NTS): 1.7–2.4

-

Reflux ratio (RR): 2–7

The linear model predicts conversion (X), with the highest experimental yield of 89.8% at R=4:1, NTS=2.4, and RR=7. Methanol removal via distillation shifts equilibrium, enhancing efficiency.

Table 2: Transesterification Variables and Outcomes

| Molar Ratio | NTS | Reflux Ratio | Conversion (%) |

|---|---|---|---|

| 2:1 | 1.7 | 2 | 67.3 |

| 4:1 | 2.4 | 7 | 89.8 |

Reactive Distillation: Process Intensification

Reactive distillation integrates reaction and separation, reducing energy use and improving yields. For isopropyl lactate, column design parameters (e.g., theoretical trays, reflux ratio) critically influence outcomes. A study comparing 1.9 vs. 2.9 trays demonstrates a 22% increase in conversion (58% to 70%) at R=3:1. The mathematical model (R²=0.9978) confirms the significance of tray count and molar ratio.

Recovery from Fermentation Broths

Fermentation-derived lactic acid esters require purification. BASF’s patent outlines extracting acidified broth with isobutanol, followed by vacuum distillation (80°C, 25 mbar) to isolate isopropyl lactate. However, chloride contamination from HCl hydrolysis and azeotropic complexity (e.g., benzene use) limit scalability.

Enantiomeric Control and Stereochemical Considerations

The (2S)-configuration originates from L-lactic acid, typically produced via microbial fermentation. Esterification preserves chirality when using enantiomerically pure lactic acid. Racemic mixtures necessitate chiral resolution, though current methods focus on enantioselective catalysis, which remains understudied for isopropyl lactate.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Conversion (%) | Energy Efficiency | Scalability |

|---|---|---|---|

| Homogeneous Esterification | 68 | Moderate | Low |

| Heterogeneous Catalysis | 83.6 | High | High |

| Transesterification | 89.8 | High | Moderate |

| Reactive Distillation | 70 | Very High | High |

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent and food additive. |

| Pharmaceuticals | Acts as a solvent for drug formulations and therapeutic agents. |

| Cosmetics | Utilized in personal care products as a solvent and fragrance component. |

| Industrial Cleaning | Functions as a solvent in cleaning products and detergents. |

| Chemical Synthesis | Serves as an intermediate in the synthesis of other chemical compounds. |

Food Industry

(S)-isopropyl lactate is recognized for its application as a flavoring agent in food products. It is classified as Generally Recognized As Safe (GRAS) by the FDA when used under intended conditions of intake. It enhances flavors in various food items and is also utilized in e-cigarette liquids as a flavoring component .

Pharmaceuticals

In pharmaceutical applications, (S)-isopropyl lactate functions as a solvent for active pharmaceutical ingredients (APIs). Its low toxicity profile makes it suitable for use in topical formulations, including those aimed at treating acne . Additionally, it is involved in the formulation of drug delivery systems due to its ability to solubilize hydrophobic drugs .

Cosmetics

The compound is employed in the cosmetics industry for its solvent properties and ability to dissolve various ingredients, enhancing product stability and effectiveness. It is commonly found in lotions, creams, and fragrances .

Industrial Cleaning

(S)-isopropyl lactate is used in industrial cleaning products due to its effectiveness in dissolving oils and greases. Its application extends to formulations for cleaning agents and detergents, where it acts as a surfactant and solvent .

Chemical Synthesis

As an intermediate, (S)-isopropyl lactate plays a crucial role in synthesizing other chemical compounds. Its derivatives are explored for various applications in organic synthesis, including potential uses in agrochemicals .

Case Study 1: Flavoring Agent in Food Products

A study conducted on the use of (S)-isopropyl lactate as a flavoring agent demonstrated its effectiveness in enhancing the sensory profile of beverages. The compound was evaluated for its impact on taste perception and overall consumer acceptance.

Case Study 2: Pharmaceutical Formulation

Research involving the incorporation of (S)-isopropyl lactate into topical acne treatments showed improved solubility of active ingredients and enhanced therapeutic efficacy compared to traditional solvents. This study highlighted the compound's potential to optimize drug delivery systems.

Safety and Regulatory Status

(S)-isopropyl lactate has been assessed for safety under various regulatory frameworks, including those by the FDA and EPA. It has low acute toxicity levels, with oral median lethal doses indicating a favorable safety profile for human exposure . The compound's rapid enzymatic hydrolysis to lactic acid and ethanol further supports its safety for use in consumer products .

作用機序

The mechanism by which propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. In biological systems, its biodegradability and low toxicity make it suitable for applications where minimal environmental impact is desired.

類似化合物との比較

Research Findings and Data Tables

Table 1: Volatile Organic Compound (VOC) Profiles in Natural Sources

Table 2: Antimicrobial Efficacy of Propanoic Acid Esters

生物活性

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, commonly known as isopropyl lactate, is an ester derived from lactic acid and isopropanol. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food sciences. This article delves into the biological activity of this compound, highlighting its toxicological profile, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- CAS Number : 63697-00-7

The structure of isopropyl lactate features a hydroxyl group adjacent to the ester functional group, which contributes to its reactivity and biological properties.

Toxicological Profile

Isopropyl lactate has been evaluated for its toxicity and safety in various studies:

- Acute Toxicity : The oral median lethal dose (LD50) for rats ranges from 2500 to 8200 mg/kg. Sub-lethal effects observed include piloerection and growth retardation due to impaired olfactory capabilities at high concentrations .

- Genotoxicity : In vitro studies indicate that isopropyl lactate is not expected to be genotoxic. It showed negative results in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium .

- Specific Target Organ Toxicity : Exposure can cause respiratory irritation and serious eye damage (Category 1 hazard) .

Metabolism

Upon administration, isopropyl lactate undergoes rapid enzymatic hydrolysis in vivo, converting into lactic acid and isopropanol. This metabolic pathway plays a crucial role in determining its biological effects and safety profile .

Anticancer Activity

Recent studies have explored the potential anticancer properties of isopropyl lactate:

- Cell Viability Studies : In vitro assays using colorectal cancer cell lines (SW480) demonstrated that volatile organic compounds released from these cells included isopropyl lactate, suggesting a role in tumor biology .

- Inhibitory Activity : Compounds derived from structural modifications of similar esters have shown promising inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer progression. For instance, certain derivatives exhibited IC50 values as low as 0.12 mg/mL against cancer cell lines .

Other Biological Activities

Isopropyl lactate has also been studied for its potential applications beyond oncology:

- Antimicrobial Properties : Some studies suggest that esters like isopropyl lactate may possess antimicrobial activity, making them candidates for use in food preservation and safety .

- Solvent Properties : Its low toxicity and ability to dissolve various organic compounds make it a suitable solvent in pharmaceutical formulations .

Case Study 1: In Vitro Analysis of SW480 Cells

A study analyzed volatile organic compounds released from SW480 colorectal cancer cells. The presence of isopropyl lactate was noted among other metabolites, indicating its potential role in cancer metabolism and signaling pathways .

Case Study 2: Toxicological Assessment

A comprehensive assessment was conducted to evaluate the toxicological effects of isopropyl lactate through inhalation exposure in Wistar rats. The study established a No Observed Adverse Effect Level (NOAEL) of 200 mg/m³ with no significant mortality or clinical signs observed at lower concentrations .

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50: 2500 - 8200 mg/kg |

| Genotoxicity | Negative in Ames test |

| NOAEL | 200 mg/m³ (inhalation study) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2S)-propanoic acid, 2-hydroxy-, 1-methylethyl ester?

- Methodological Answer : The compound is synthesized via acid-catalyzed esterification between (S)-lactic acid and isopropyl alcohol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common catalysts, with reflux conditions (60–80°C) and azeotropic removal of water to drive the reaction to completion . Purification typically involves distillation or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and inert atmospheres to prevent oxidation.

Q. How can the stereochemical purity of the (2S)-configured ester be verified experimentally?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.

- Optical Rotation : Compare the measured specific rotation ([α]D²⁵) with literature values (e.g., -8.5° to -9.5° for the (S)-enantiomer in ethanol) .

- NMR Spectroscopy : Analyze coupling constants in the ¹H NMR spectrum (e.g., J-values for the α-proton) to confirm stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。